molecular formula C15H22BrNO B7936299 N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936299
M. Wt: 312.24 g/mol
InChI Key: NALMOSGCGXEZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a brominated phenyl ring substituted with a 3-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:

    Bromination: The starting material, 2-bromo-5-(3-methylbutoxy)benzyl chloride, is prepared by brominating 5-(3-methylbutoxy)benzyl chloride using bromine in the presence of a suitable catalyst.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.

    Amination: Finally, the cyclopropanated intermediate is reacted with ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
  • N-{[2-chloro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
  • N-{[2-fluoro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific substitution pattern and the presence of the cyclopropane ring also contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

N-[[2-bromo-5-(3-methylbutoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-11(2)7-8-18-14-5-6-15(16)12(9-14)10-17-13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALMOSGCGXEZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.